2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1160264-98-1
VCID: VC2813215
InChI: InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3
SMILES: CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl
Molecular Formula: C19H16ClNO
Molecular Weight: 309.8 g/mol

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride

CAS No.: 1160264-98-1

Cat. No.: VC2813215

Molecular Formula: C19H16ClNO

Molecular Weight: 309.8 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride - 1160264-98-1

Specification

CAS No. 1160264-98-1
Molecular Formula C19H16ClNO
Molecular Weight 309.8 g/mol
IUPAC Name 2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
Standard InChI InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3
Standard InChI Key WPUJHNAUCCOHKM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl
Canonical SMILES CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl

Introduction

Chemical Identity and Structural Properties

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride is a quinoline derivative characterized by its unique structural arrangement and reactive functional groups. The compound integrates a quinoline core with specific substituents that determine its chemical behavior and synthetic utility.

Basic Chemical Information

The compound's fundamental chemical attributes are summarized in the following table:

PropertyValue
Chemical Name2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
CAS Number1160264-98-1
Molecular FormulaC19H16ClNO
Molecular Weight309.8 g/mol
IUPAC Name2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride

These chemical identifiers provide essential information for researchers working with this compound in laboratory settings or searching for it in chemical databases . The molecular weight and formula confirm its composition, which includes carbon, hydrogen, nitrogen, oxygen, and chlorine atoms arranged in a specific molecular structure.

Structural Features

The compound possesses a heterocyclic structure with several distinguishing features. At its core is a quinoline ring system, which consists of a benzene ring fused with a pyridine ring. This bicyclic aromatic structure serves as the scaffold for the attachment of various functional groups that define the compound's properties.

The key structural elements include a 2,5-dimethylphenyl group positioned at carbon-2 of the quinoline ring, a methyl substituent at carbon-3, and a highly reactive carbonyl chloride (acyl chloride) group at position 4. This particular arrangement of substituents contributes to the compound's chemical reactivity and potential applications in organic synthesis . The presence of methyl groups on the phenyl ring increases the electron density in certain regions of the molecule, potentially influencing its reactivity patterns.

Chemical Reactivity and Properties

Functional Group Reactivity

The most reactive functional group in this compound is the carbonyl chloride moiety at position 4 of the quinoline ring. This group exhibits high reactivity towards nucleophiles due to both the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion.

The carbonyl chloride group can readily undergo nucleophilic substitution reactions with various nucleophiles including:

  • Alcohols to form esters

  • Amines to form amides

  • Water to form carboxylic acids (hydrolysis)

  • Organometallic reagents such as Grignard reagents to form ketones

These transformation capabilities make the compound valuable as a chemical building block in synthetic organic chemistry, particularly for the preparation of diverse quinoline derivatives with potential biological activities.

Applications in Research and Industry

Synthetic Intermediates

The primary application of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride is as an intermediate in the synthesis of more complex organic compounds, particularly those with potential pharmaceutical applications. The reactive carbonyl chloride group allows for further derivatization to create:

  • Ester derivatives through reactions with alcohols

  • Amide derivatives through reactions with amines

  • Thioester derivatives through reactions with thiols

  • Reduced forms such as alcohols or aldehydes through selective reduction processes

These transformations enable the creation of compound libraries for screening in drug discovery programs, particularly those focused on heterocyclic compounds with biological activity.

Current Research Status and Future Directions

Limitations in Current Knowledge

Despite its potential utility, comprehensive research specifically on 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride appears limited in the publicly available literature. Most information focuses on its basic chemical properties and potential applications rather than detailed experimental findings . This research gap presents opportunities for further investigation into its synthesis optimization, reaction scope, and potential applications.

Research Opportunities

Several promising research directions could expand our understanding of this compound:

  • Development of improved synthetic routes with higher yields and fewer steps

  • Exploration of selective transformations of the carbonyl chloride group to create novel derivatives

  • Evaluation of structure-activity relationships in derivatives for specific biological targets

  • Investigation of catalytic applications in organic synthesis

  • Computational studies to predict reactivity patterns and biological activities

Such research could contribute significantly to the fields of heterocyclic chemistry, medicinal chemistry, and pharmaceutical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator